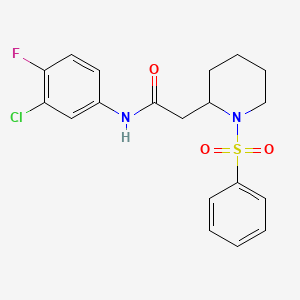
N-(3-chloro-4-fluorophenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide, commonly known as CFM-2, is a chemical compound that has been of significant interest in scientific research due to its potential therapeutic applications. CFM-2 is a piperidine-based compound that has been synthesized for its analgesic properties, and has been found to have a unique mechanism of action that sets it apart from other analgesics.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Synthesis of Biologically Active Derivatives : A series of N-substituted derivatives, including the one , have been synthesized for biological activity evaluation. These derivatives have shown promising activity against various enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX), indicating their potential in therapeutic applications. The synthesis process involves dynamic pH control in aqueous media and subsequent substitutions, highlighting the compound's versatility in chemical modifications for biological studies (H. Khalid et al., 2014).
Structure-Activity Relationships in Drug Design : Investigations into various 6,5-heterocycles to improve metabolic stability have utilized compounds similar to the one . These studies aim to understand the relationship between chemical structure and biological activity, particularly in targeting PI3Kα and mTOR enzymes, which are crucial in cancer research. Such investigations help in designing more effective and stable drug candidates with minimized metabolic deactivation (Markian M Stec et al., 2011).
Antibacterial and Enzyme Inhibitory Potential : The compound and its derivatives have been evaluated for antibacterial potentials against various strains such as Salmonella typhi, Escherichia coli, and Staphylococcus aureus. Some derivatives have shown moderate inhibitory effects, suggesting their application in addressing bacterial infections. Additionally, these compounds have been tested for enzyme inhibitory activities, demonstrating their broad biological activity spectrum (Kashif Iqbal et al., 2017).
Medicinal Chemistry and Drug Development
Novel Inhibitors Synthesis : The compound's derivatives have been explored as inhibitors for specific enzymes and receptors, contributing to medicinal chemistry's understanding of treating various diseases. For example, research into dual inhibitors of PI3K/mTOR pathways, which are significant in cancer therapy, has utilized analogs of this compound to develop novel inhibitors with improved pharmacokinetic profiles (Stec et al., 2011).
Antithrombotic Properties Exploration : In cardiovascular research, derivatives of the compound have been investigated for their antithrombotic properties, demonstrating efficacy in animal models. Such studies are crucial for developing new therapeutic agents for thrombosis, a leading cause of cardiovascular diseases (J. Lorrain et al., 2003).
Eigenschaften
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-chloro-4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O3S/c20-17-12-14(9-10-18(17)21)22-19(24)13-15-6-4-5-11-23(15)27(25,26)16-7-2-1-3-8-16/h1-3,7-10,12,15H,4-6,11,13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZCMNJRTRUFDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NC2=CC(=C(C=C2)F)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1-(2-chloro-4-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B2930132.png)
![2-(4-Butoxyphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2930133.png)
![6-(3-Chlorophenyl)-4-methyl-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2930135.png)
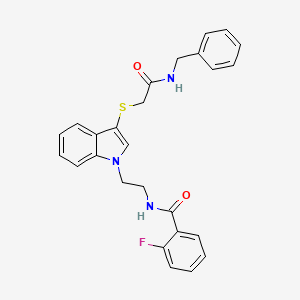
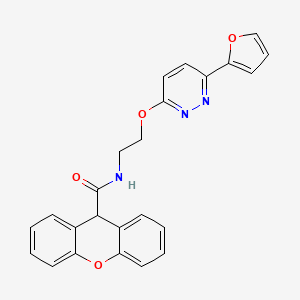
![2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide hydrochloride](/img/structure/B2930140.png)
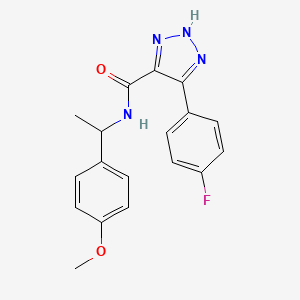
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2930142.png)

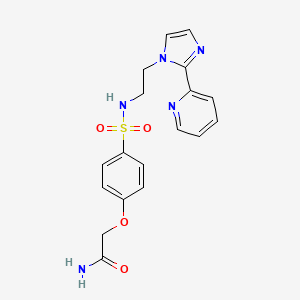
amine hydrochloride](/img/structure/B2930147.png)
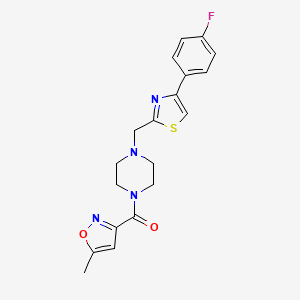
![2-(1,3-Dioxoisoindol-2-yl)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2930149.png)